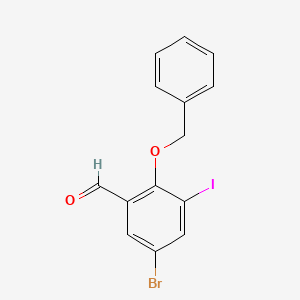

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde

Description

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring a benzyloxy group at the 2-position, bromine at the 5-position, and iodine at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₀BrIO₂, with a molecular weight of 417.04 g/mol. The benzyloxy group (OCH₂C₆H₅) enhances lipophilicity, making the compound less polar than hydroxyl-substituted analogs. This structural complexity renders it valuable in organic synthesis, particularly as a protected aldehyde intermediate for cross-coupling reactions or pharmaceutical precursors. The compound is listed in specialty chemical catalogs but is noted as discontinued in commercial availability .

Properties

IUPAC Name |

5-bromo-3-iodo-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXBTLGKTPITQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution: The bromine and iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: 2-(Benzyloxy)-5-bromo-3-iodobenzoic acid.

Reduction: 2-(Benzyloxy)-5-bromo-3-iodobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H10BrIO2

- Molecular Weight : 417.04 g/mol

- CAS Number : 832674-20-1

The compound features a benzaldehyde functional group, bromine, and iodine atoms, which enhance its electrophilic nature. The canonical SMILES representation is C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=O.

Chemistry

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine and iodine atoms can be replaced with other nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions : The benzyloxy group can be oxidized to yield benzaldehyde derivatives.

- Coupling Reactions : This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium azide, alkoxides | Polar aprotic solvents (DMF) |

| Oxidation | Potassium permanganate | Varies |

| Reduction | Lithium aluminum hydride | Varies |

| Coupling | Palladium catalysts | Base (potassium carbonate) |

Biology

The compound is utilized in biological research for developing fluorescent probes and functional materials. Its halogenated nature suggests potential biological activity, particularly in:

-

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

A recent study evaluated its efficacy against Gram-positive and Gram-negative bacteria, yielding the following results:

Bacteria Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug discovery. Its unique structural properties allow for interactions with specific proteins or enzymes, influencing various metabolic pathways. Potential applications include:

- Anticancer Activity : Research indicates that halogenated compounds similar to this one may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the benzyloxy, bromine, and iodine substituents, which can participate in various chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing functional groups, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related halogenated benzaldehydes (Table 1):

| Compound Name | CAS (if available) | Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde | N/A | C₁₄H₁₀BrIO₂ | 417.04 | 2-OBzl, 5-Br, 3-I |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | 215124-03-1 | C₇H₄ClIO₂ | 282.46 | 2-OH, 5-Cl, 3-I |

| 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | N/A | C₇H₄BrNO₄ | 246.02 | 2-OH, 3-Br, 5-NO₂ |

| 5-Bromo-2-iodobenzaldehyde | N/A | C₇H₄BrIO | 310.91 | 2-I, 5-Br |

Notes:

- Benzyloxy vs. Hydroxy: The benzyloxy group in the target compound increases lipophilicity and reduces acidity compared to hydroxyl analogs like 5-Chloro-2-hydroxy-3-iodobenzaldehyde. This makes the compound more suitable for reactions requiring non-polar solvents or protective group strategies .

- Halogen Effects : Bromine and iodine provide steric bulk and influence electronic properties. Iodine’s lower electronegativity (compared to Cl/Br) may enhance reactivity in Ullmann or Suzuki-Miyaura couplings .

- Nitro Group Impact : 3-Bromo-2-hydroxy-5-nitrobenzaldehyde’s nitro group strongly withdraws electrons, activating the aldehyde for nucleophilic attacks, unlike the benzyloxy group’s electron-donating nature .

Physicochemical Properties

- Solubility : The benzyloxy group reduces water solubility compared to hydroxylated analogs (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde).

- Stability : Iodine’s susceptibility to photodegradation may necessitate dark storage, whereas nitro-substituted derivatives (e.g., 3-Bromo-2-hydroxy-5-nitrobenzaldehyde) are thermally unstable due to the nitro group .

Biological Activity

2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde (CAS No. 832674-20-1) is an organic compound notable for its complex structure and potential biological applications. With a molecular formula of CHBrIO and a molecular weight of 417.04 g/mol, this compound exhibits a range of biological activities that warrant detailed exploration.

The compound features a benzaldehyde functional group, which is known for its reactivity in various chemical reactions. The presence of bromine and iodine substituents enhances its electrophilic character, making it a valuable intermediate in organic synthesis. The canonical SMILES representation is C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=O .

Target Interaction

This compound interacts with specific proteins or enzymes in biological systems, influencing various metabolic and signaling pathways. The exact mode of action can involve:

- Binding to active sites : This may alter the conformation of target proteins.

- Modulation of enzyme activity : It can enhance or inhibit enzymatic reactions, impacting cellular processes.

Biochemical Pathways

The compound may participate in several biochemical pathways, including:

- Metabolic pathways : Affecting the metabolism of other compounds.

- Signal transduction pathways : Modulating responses to extracellular signals.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with specific cytotoxic effects noted in T-lymphoblastic cells. The compound's selectivity toward certain cancer types highlights its potential as a lead compound in cancer therapy .

Fluorescent Probes

Due to its unique structural features, this compound is being explored as a fluorescent probe in biomedical applications. Its ability to bind selectively to biomolecules makes it a candidate for imaging techniques and tracking biological processes in real-time.

Synthesis and Evaluation

A detailed study on the synthesis of this compound involved multiple synthetic routes optimized for yield and purity. The compound was evaluated for its biological activity through various assays, including:

- Cytotoxicity assays : Evaluating cell viability after treatment with different concentrations.

- Enzyme inhibition assays : Assessing the impact on specific enzyme activities relevant to disease states.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound's solubility affects its bioavailability.

- Distribution : Lipophilicity may influence tissue distribution.

- Metabolism : Potential metabolic pathways must be characterized to predict efficacy and safety.

- Excretion : Understanding elimination routes is essential for dosage regimen design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.